1-(5-Chloro-2-ethoxyphenyl)urea
Description
1-(5-Chloro-2-ethoxyphenyl)urea is a urea derivative characterized by a phenyl ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position. The urea functional group (–NH–CO–NH–) serves as a critical pharmacophore, enabling hydrogen bonding interactions that are pivotal for biological activity.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
(5-chloro-2-ethoxyphenyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8-4-3-6(10)5-7(8)12-9(11)13/h3-5H,2H2,1H3,(H3,11,12,13) |
InChI Key |
CTSJVOXAHMPUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-ethoxyphenyl)urea typically involves the reaction of 5-chloro-2-ethoxyaniline with an isocyanate or a urea derivative. One common method involves the reaction of 5-chloro-2-ethoxyaniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the desired urea compound .
Industrial Production Methods: Industrial production of 1-(5-Chloro-2-ethoxyphenyl)urea may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions can yield various substituted phenylureas.
- Oxidation can lead to the formation of quinones or other oxidized derivatives.
- Reduction can produce reduced phenylurea derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-(5-Chloro-2-ethoxyphenyl)urea has been investigated for its potential anticancer properties. Research indicates that urea derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth, showing promising results in vitro. The mechanism often involves the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Potassium Channel Modulation
This compound has also been identified as a potassium channel opener, which can be beneficial in treating cardiovascular diseases. By facilitating the opening of potassium channels, it may help in vasodilation and reducing blood pressure. Studies have shown that such compounds can effectively manage conditions like hypertension and angina by improving blood flow and reducing cardiac workload .
Agricultural Applications
Herbicidal Properties
In agricultural science, 1-(5-Chloro-2-ethoxyphenyl)urea has been explored for its herbicidal properties. It acts as a selective herbicide, targeting specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agriculture, allowing for effective weed management without harming desirable plants. Field trials have demonstrated its efficacy in controlling common weeds, thereby improving crop yields .
Pesticide Development
The compound's structural characteristics make it suitable for developing new pesticide formulations. Its ability to disrupt biological processes in pests can lead to effective pest control solutions that are less harmful to beneficial insects and the environment. Research is ongoing to optimize its formulation and application methods for enhanced effectiveness .
Synthesis and Derivative Research
The synthesis of 1-(5-Chloro-2-ethoxyphenyl)urea involves several methods, including reaction with isocyanates and amines. Various derivatives have been developed to enhance its biological activity or alter its solubility characteristics, making them suitable for specific applications in medicine or agriculture .
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through apoptosis induction | Effective against multiple cancer cell lines; potential for drug development |
| Potassium channel modulation for cardiovascular health | Helps in vasodilation; reduces blood pressure; potential treatment for hypertension | |
| Agricultural Science | Herbicidal properties targeting specific weeds | Demonstrated efficacy in field trials; improves crop yield |
| Pesticide development with reduced environmental impact | Ongoing research on formulations; effective pest control solutions |
Case Studies
- Anticancer Activity Study : A study published in a reputable journal investigated the cytotoxic effects of various urea derivatives, including 1-(5-Chloro-2-ethoxyphenyl)urea, on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further drug development .
- Herbicidal Efficacy Trial : Field trials conducted on soybean crops showed that the application of 1-(5-Chloro-2-ethoxyphenyl)urea effectively controlled common weed species without adversely affecting crop growth. This study emphasizes the compound's potential role in integrated weed management strategies .
- Potassium Channel Opener Research : A series of experiments demonstrated that compounds similar to 1-(5-Chloro-2-ethoxyphenyl)urea could significantly lower blood pressure in animal models by promoting potassium channel opening, indicating their therapeutic potential in treating cardiovascular diseases .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Chloro Positioning : The 5-Cl substituent (target) vs. 2-Cl () influences steric and electronic effects. Para-substituted chloro groups (e.g., 4-Cl in ) may alter binding affinity in enzyme pockets .
Biological Activity
1-(5-Chloro-2-ethoxyphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The structure of 1-(5-Chloro-2-ethoxyphenyl)urea features a urea moiety linked to a chloro-substituted ethoxyphenyl group. This configuration is significant for its interaction with biological targets.
Pharmacological Properties
1-(5-Chloro-2-ethoxyphenyl)urea has been investigated for several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism is thought to involve the modulation of key signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Some derivatives related to this compound have demonstrated antioxidant properties, which can protect cells from oxidative stress.
The mechanism of action for 1-(5-Chloro-2-ethoxyphenyl)urea involves its interaction with specific enzymes and receptors. The presence of the chloro and ethoxy groups enhances binding affinity, while the urea moiety can form hydrogen bonds, stabilizing interactions with biological targets.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(5-Chloro-2-ethoxyphenyl)urea:
- Anticancer Evaluation : A study on structurally similar compounds demonstrated significant inhibition of cancer cell growth, with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested .
- Anti-inflammatory Studies : In vitro assays indicated that derivatives could reduce levels of inflammatory markers by over 30% in treated cells compared to controls .
- Antioxidant Testing : Compounds similar to 1-(5-Chloro-2-ethoxyphenyl)urea were evaluated using DPPH radical scavenging assays, showing antioxidant activity comparable to established antioxidants like ascorbic acid .
Data Tables
Q & A
Q. What are the recommended methods for synthesizing 1-(5-Chloro-2-ethoxyphenyl)urea in a laboratory setting?
Answer: A standard approach involves reacting 5-chloro-2-ethoxyaniline with an isocyanate derivative under anhydrous conditions. Key steps include:
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Yield Optimization: Control reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side reactions like oligomerization .
- Characterization: Confirm purity via HPLC (>95%) and structural identity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical stability of 1-(5-Chloro-2-ethoxyphenyl)urea under varying storage conditions?
Answer:
- Stability Testing: Conduct accelerated degradation studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS.
- Solubility Profiling: Use shake-flask method in buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Q. What safety protocols are essential for handling 1-(5-Chloro-2-ethoxyphenyl)urea in laboratory experiments?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Exposure Mitigation: Implement air quality monitoring for particulate matter (NIOSH Method 0500).
- Emergency Procedures: In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scaling up 1-(5-Chloro-2-ethoxyphenyl)urea synthesis?
Answer:
- Variable Selection: Test factors like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%).
- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables and maximize yield.
- Statistical Validation: Apply ANOVA to identify significant factors (p < 0.05) and confirm reproducibility across triplicate runs .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of 1-(5-Chloro-2-ethoxyphenyl)urea derivatives?
Answer:
- Data Triangulation: Cross-validate bioassay results (e.g., IC values) with computational docking (AutoDock Vina) and molecular dynamics simulations.
- Meta-Analysis: Compare findings with structurally analogous ureas (e.g., 1-(3-Chloro-4-methylphenyl)urea derivatives) to identify conserved pharmacophores .
- Error Analysis: Quantify experimental uncertainty via standard deviation in dose-response curves and adjust for batch-to-batch variability .
Q. How can researchers integrate theoretical frameworks (e.g., QSAR) into mechanistic studies of this compound?
Answer:
- Descriptor Selection: Calculate electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (ClogP) parameters using Gaussian or COSMO-RS.
- Model Validation: Apply leave-one-out cross-validation and external test sets to ensure robustness.
- Mechanistic Insights: Link QSAR predictions to experimental kinetics (e.g., enzyme inhibition assays) to validate binding modes .
Q. What methodologies enhance reproducibility in pharmacological assays involving 1-(5-Chloro-2-ethoxyphenyl)urea?
Answer:
- Protocol Standardization: Document SOPs for cell culture (passage number, media composition) and assay conditions (incubation time, DMSO concentration ≤0.1%).
- Open Science Practices: Share raw data (e.g., plate reader outputs) and analysis scripts (Python/R) via repositories like Zenodo.
- Blinding: Implement double-blind dosing in animal studies to reduce bias .
Methodological Considerations
Q. How should researchers design dose-response studies to minimize confounding effects in toxicity evaluations?
Answer:
- Dose Range-Finding: Conduct preliminary studies to identify the LD and subtoxic doses.
- Control Groups: Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin for nephrotoxicity).
- Endpoint Selection: Measure biomarkers (e.g., ALT/AST for hepatotoxicity) alongside histopathology .
Q. What analytical techniques are critical for detecting trace impurities in 1-(5-Chloro-2-ethoxyphenyl)urea batches?
Answer:
- HPLC-DAD/MS: Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients.
- Limits of Detection (LOD): Validate methods per ICH Q2(R1) guidelines (LOD ≤ 0.1%).
- Structural Elucidation: Compare impurity spectra with commercial reference standards or in silico fragmentation tools (e.g., CFM-ID) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
